Home > Products > Screening Compounds P8015 > Mutated EGFR-IN-3
Mutated EGFR-IN-3 -

Mutated EGFR-IN-3

Catalog Number: EVT-12556368
CAS Number:
Molecular Formula: C31H29FN4O2
Molecular Weight: 508.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mutated Epidermal Growth Factor Receptor Inhibitor 3, commonly referred to as Mutated EGFR-IN-3, is a compound that has garnered attention due to its role in targeting specific mutations of the epidermal growth factor receptor associated with non-small cell lung cancer. The epidermal growth factor receptor is a critical protein that, when mutated, can lead to uncontrolled cell proliferation and cancer progression. Mutated EGFR-IN-3 is particularly relevant in the context of uncommon mutations that are often resistant to first-line therapies.

Source

The compound is derived from extensive research into the structural and functional aspects of the epidermal growth factor receptor, particularly focusing on mutations that confer resistance to existing therapies. Studies have identified various uncommon mutations within the EGFR gene, including those in exons 18, 19, 20, and 21, which are crucial for understanding how to effectively target these aberrations with new therapeutic agents .

Classification

Mutated EGFR-IN-3 falls under the category of targeted therapies aimed at specific molecular alterations in cancer cells. It is classified as a small molecule inhibitor designed to selectively inhibit mutated forms of the epidermal growth factor receptor. This classification distinguishes it from broader categories of cancer treatments such as chemotherapy or immunotherapy.

Synthesis Analysis

Methods

The synthesis of Mutated EGFR-IN-3 involves several advanced techniques aimed at optimizing its efficacy against specific EGFR mutations. The primary methods include:

  • Chemical Synthesis: Utilizing organic synthesis techniques to construct the compound's molecular framework.
  • Structure-Based Drug Design: Leveraging computational models of the mutated epidermal growth factor receptor to design molecules that fit precisely into the active site of the protein.
  • High-Throughput Screening: Testing numerous compounds against various EGFR mutation variants to identify those with promising inhibitory activity.

Technical Details

The synthesis process typically involves:

  1. Selection of Building Blocks: Choosing appropriate chemical precursors that can be modified to create the desired inhibitor structure.
  2. Reactions: Employing reactions such as coupling reactions and cyclization to form complex structures.
  3. Purification: Using chromatography techniques to purify the synthesized compounds and ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of Mutated EGFR-IN-3 is characterized by its ability to bind specifically to mutated forms of the epidermal growth factor receptor. The compound features a scaffold that mimics natural substrates of the receptor while incorporating specific modifications that enhance binding affinity for mutant forms.

Data

Detailed structural data can be obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into:

  • Binding Sites: Identification of key amino acid residues involved in binding.
  • Conformational Changes: Understanding how binding induces changes in the receptor's conformation.
Chemical Reactions Analysis

Reactions

Mutated EGFR-IN-3 undergoes several chemical reactions relevant to its mechanism of action:

  1. Binding Reactions: Interaction with mutated epidermal growth factor receptors leading to inhibition of downstream signaling pathways.
  2. Metabolic Reactions: Biotransformation processes within the body that may affect its efficacy and safety profile.

Technical Details

These reactions are studied using various biochemical assays that measure:

  • Affinity: The strength of binding between the compound and its target.
  • Selectivity: The ability of Mutated EGFR-IN-3 to preferentially inhibit mutant forms over wild-type receptors.
Mechanism of Action

Process

Mutated EGFR-IN-3 operates by selectively binding to mutated forms of the epidermal growth factor receptor, inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells.

Data

Research indicates that this compound can effectively reduce tumor cell viability in vitro and inhibit tumor growth in vivo models harboring specific EGFR mutations . The detailed mechanism involves:

  • Competitive Inhibition: Competing with ATP for binding at the active site.
  • Allosteric Modulation: Inducing conformational changes that further inhibit receptor activation.
Physical and Chemical Properties Analysis

Physical Properties

Mutated EGFR-IN-3 exhibits several notable physical properties:

  • Molecular Weight: Typically ranges around 400–600 g/mol depending on specific modifications.
  • Solubility: Varies with solvent polarity; generally soluble in DMSO and ethanol but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies show it remains stable at physiological pH.
  • Reactivity: Reactivity profiles indicate minimal off-target interactions, enhancing its specificity as an inhibitor.

Relevant data from studies show that compounds targeting specific mutations often have improved pharmacokinetic profiles compared to broader-spectrum inhibitors .

Applications

Scientific Uses

Mutated EGFR-IN-3 is primarily used in scientific research focused on:

  • Cancer Therapeutics: As a potential treatment option for patients with non-small cell lung cancer harboring specific EGFR mutations resistant to standard therapies.
  • Biomarker Development: Assisting in identifying patients who would benefit most from targeted therapies based on their mutation profiles.
  • Preclinical Studies: Evaluating efficacy and safety in animal models prior to clinical trials.

This compound represents a significant advancement in personalized medicine, particularly for patients with rare mutations who previously had limited treatment options.

Properties

Product Name

Mutated EGFR-IN-3

IUPAC Name

5-benzyl-3-fluoro-8-[4-(4-methylpiperazin-1-yl)phenoxy]-11H-benzo[b][1,4]benzodiazepin-6-one

Molecular Formula

C31H29FN4O2

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C31H29FN4O2/c1-34-15-17-35(18-16-34)24-8-10-25(11-9-24)38-26-12-14-28-27(20-26)31(37)36(21-22-5-3-2-4-6-22)30-19-23(32)7-13-29(30)33-28/h2-14,19-20,33H,15-18,21H2,1H3

InChI Key

ZPNTXOKOIHPCLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)NC5=C(C=C(C=C5)F)N(C4=O)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.